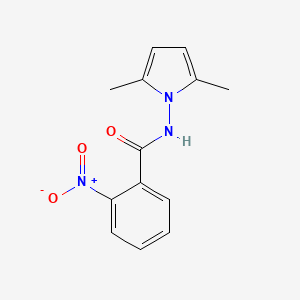
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide (DPN) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPN belongs to the class of pyrrole-based compounds and has been studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to reduce the growth and proliferation of cancer cells. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide in lab experiments is its relatively simple synthesis method. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is also stable and can be easily stored for future use. However, one limitation of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide. One potential area of research is the development of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide and its effects on various biological pathways. Additionally, the development of more efficient synthesis methods for N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide could lead to its wider use in research and potential therapeutic applications.
合成方法
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 2,5-dimethylpyrrole in the presence of a base. The reaction results in the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide, which can be purified by recrystallization.
科学研究应用
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has anticancer properties and can induce apoptosis in cancer cells. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to be a potent antioxidant, which can protect cells from oxidative stress.
属性
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-7-8-10(2)15(9)14-13(17)11-5-3-4-6-12(11)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXSRSYFDZPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)




![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)
